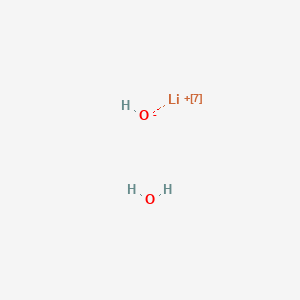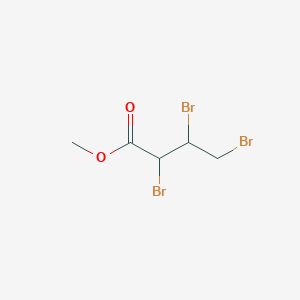
hydroxyde de lithium-7 monohydraté
Vue d'ensemble
Description
Lithium-7(1+);hydroxide;hydrate is a useful research compound. Its molecular formula is H3LiO2 and its molecular weight is 42.039 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium-7(1+);hydroxide;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium-7(1+);hydroxide;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium-7(1+);hydroxide;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adsorbant de dioxyde de carbone
L'hydroxyde de lithium-7 monohydraté est utilisé comme adsorbant de dioxyde de carbone dans les systèmes de purification de l'air respiratoire. Cette application est essentielle dans les environnements fermés tels que les vaisseaux spatiaux, les sous-marins et les recycleurs, où elle contribue à maintenir une atmosphère respirable en éliminant le CO2 de l'air .
Électrolyte de batterie
Ce composé sert d'électrolyte de batterie de stockage. Il joue un rôle important dans la technologie des batteries, en particulier dans les batteries lithium-ion, largement utilisées dans divers appareils électroniques et véhicules électriques .
Fluide caloporteur
L'hydroxyde de lithium-7 monohydraté est également utilisé comme fluide caloporteur. Ses propriétés le rendent adapté à une utilisation dans les systèmes nécessitant une gestion thermique efficace .
Catalyseur de polymérisation
Il agit comme catalyseur pour les réactions de polymérisation. Ceci est important dans la production de polymères et de plastiques, où il contribue à contrôler la vitesse de réaction et le poids moléculaire des polymères résultants .
Formulations de céramique et de ciment
Le composé trouve une utilisation dans les céramiques et certaines formulations de ciment Portland. Il peut modifier les propriétés physiques des céramiques et améliorer la durabilité et la résistance du ciment .
Préparation de sels de lithium
Il est impliqué dans la préparation d'autres sels de lithium. Ces sels ont diverses applications, notamment en tant que précurseurs de produits pharmaceutiques et d'autres composés chimiques .
Production de graisses à base de lithium
L'hydroxyde de lithium-7 monohydraté est utilisé pour produire des graisses à base de lithium. Ces graisses sont connues pour leur forte résistance à l'eau et sont utilisées dans des applications nécessitant une lubrification durable .
Mécanisme D'action
Target of Action
Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .
Mode of Action
As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .
Biochemical Pathways
In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .
Pharmacokinetics
It’s known to be soluble in water, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.
Action Environment
The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .
Analyse Biochimique
Biochemical Properties
Lithium-7 Hydroxide Monohydrate plays a role in biochemical reactions, particularly in the hydrolysis of esters. It has been observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system
Cellular Effects
It is known to be corrosive and can cause severe skin burns and eye damage . It is also known to neutralize acids exothermically to form salts plus water .
Molecular Mechanism
Lithium-7 Hydroxide Monohydrate exerts its effects at the molecular level through various mechanisms. It reacts with certain metals (such as aluminum and zinc) to form oxides or hydroxides of the metal and generate gaseous hydrogen . It also neutralizes acids exothermically to form salts plus water .
Temporal Effects in Laboratory Settings
It is known that the monohydrate loses its water at 100–110 °C .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, with an oral median lethal dose (LD50) of 210 mg/kg in rats .
Metabolic Pathways
It is known to be involved in the hydrolysis of esters .
Transport and Distribution
It is known to be soluble in water and slightly soluble in ethanol , which may influence its distribution.
Subcellular Localization
Given its solubility in water and slight solubility in ethanol , it may be distributed throughout the cell.
Propriétés
IUPAC Name |
lithium-7(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDVVHUTZTUQK-GLJCYROLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635505 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76576-68-6 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium-7Li hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methylthieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1629196.png)
![2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1629197.png)





![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
